molecular formula C9H11FO3S B13170226 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl fluoride

2-Methoxy-3,5-dimethylbenzene-1-sulfonyl fluoride

Cat. No.: B13170226
M. Wt: 218.25 g/mol
InChI Key: IOAOUWSXTDXSNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-3,5-dimethylbenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C9H11FO3S It is a derivative of benzene, featuring a sulfonyl fluoride group attached to a methoxy and two methyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl fluoride typically involves the sulfonylation of 2-methoxy-3,5-dimethylbenzene. One common method is the reaction of 2-methoxy-3,5-dimethylbenzene with sulfuryl chloride (SO2Cl2) in the presence of a catalyst such as aluminum chloride (AlCl3) to form the corresponding sulfonyl chloride. This intermediate is then treated with a fluoride source, such as potassium fluoride (KF), to yield the sulfonyl fluoride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: sulfonylation followed by fluorination. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3,5-dimethylbenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, making it suitable for substitution reactions.

    Oxidation and reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature or slightly elevated temperatures.

    Oxidation and reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) can be used under controlled conditions.

Major Products Formed

    Nucleophilic substitution: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters, depending on the nucleophile used.

    Oxidation and reduction: The products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methoxy-3,5-dimethylbenzene-1-sulfonyl fluoride has several applications in scientific research:

    Organic synthesis: It is used as a reagent for introducing sulfonyl fluoride groups into organic molecules, which can be further modified for various applications.

    Medicinal chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.

    Biological research: It is used to study the interactions of sulfonyl fluoride groups with biological molecules, providing insights into enzyme mechanisms and protein modifications.

    Industrial applications: The compound is used in the synthesis of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-Methoxy-3,5-dimethylbenzene-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical transformations and biological studies. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or protein modification.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-3,5-dimethylbenzene-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of sulfonyl fluoride.

    2-Methoxy-3,5-dimethylbenzene-1-sulfonamide: Contains a sulfonamide group instead of sulfonyl fluoride.

    2-Methoxy-4,5-dimethylbenzene-1-sulfonyl chloride: Similar structure but with different positions of the methyl groups.

Uniqueness

2-Methoxy-3,5-dimethylbenzene-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity compared to sulfonyl chlorides and sulfonamides. This makes it particularly useful in applications requiring selective nucleophilic substitution reactions.

Properties

Molecular Formula

C9H11FO3S

Molecular Weight

218.25 g/mol

IUPAC Name

2-methoxy-3,5-dimethylbenzenesulfonyl fluoride

InChI

InChI=1S/C9H11FO3S/c1-6-4-7(2)9(13-3)8(5-6)14(10,11)12/h4-5H,1-3H3

InChI Key

IOAOUWSXTDXSNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)S(=O)(=O)F)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.